4-Aminocinnamic acid

Antibacterial materials Schiff base grafting Cellulose modification

Choose 4-aminocinnamic acid for applications where unsubstituted cinnamic acid fails: achieve >99.6% bacterial inhibition via Schiff-base grafting onto cellulose, sustained >99% after 2 months air exposure; use as a defined intermediate-potency PHM inactivator (9 kcal/mol); generate para-amino-dependent 3D MOFs with antibiofilm activity; or produce biopolyimides with T₁₀ >425°C and no Tg below 350°C—200°C above ULTEM 1000. Available in research quantities with ≥98% purity. Inquire for bulk pricing.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 17570-30-8
Cat. No. B091749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminocinnamic acid
CAS17570-30-8
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)N
InChIInChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+
InChIKeyJOLPMPPNHIACPD-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminocinnamic Acid (CAS 17570-30-8): Core Identity and Baseline Procurement Context


4-Aminocinnamic acid (4-ACA, also designated p-aminocinnamic acid, CAS 17570-30-8) is a para‑amino‑substituted cinnamic acid derivative with the molecular formula C9H9NO2 and molecular weight 163.17 g/mol. Its predicted melting point is 170 °C, boiling point 378.4±25.0 °C, density 1.281±0.06 g/cm³, and pKa 5.37±0.10 . The compound exists predominantly as the (E)-isomer, exhibits photochemical reactivity, and serves as a monomer for polymer synthesis and a ligand for metal-organic frameworks (MOFs) [1].

Why 4-Aminocinnamic Acid Cannot Be Replaced by Generic Cinnamic Acid Analogs in Critical Applications


The para‑amino group of 4‑aminocinnamic acid confers fundamentally different electronic, reactivity, and biological profiles compared to unsubstituted cinnamic acid and other ring‑substituted analogs. Unsubstituted cinnamic acid exhibits only weak antibacterial activity (MIC values typically 2048–4096 mg/L) [1], whereas 4‑aminocinnamic acid demonstrates >99% bacterial inhibition at concentrations achievable in modified materials [2]. In enzyme inhibition, 4‑aminocinnamic acid displays a relative bond dissociation energy of 9 kcal/mol for peptidylglycine α‑hydroxylating monooxygenase (PHM) inactivation, whereas cinnamic acid itself shows a baseline value of 0 kcal/mol [3]. The amino group also enables Schiff base formation with aldehyde‑functionalized substrates and facilitates coordination to metal centers in MOF synthesis—capabilities absent in non‑amino analogs.

4-Aminocinnamic Acid: Direct Comparative Evidence for Scientific Selection


Superior Antibacterial Activity of 4-Aminocinnamic Acid-Grafted Cellulose Versus Unmodified Cellulose and Free Cinnamic Acid

Grafting 4-aminocinnamic acid onto dialdehyde cellulose fibers (C-DCFs) via Schiff base chemistry yielded inhibition ratios exceeding 99.6% against Staphylococcus aureus and 99.0% against Escherichia coli, with sustained activity (>99% after two months of air exposure) [1]. In contrast, unmodified cellulose fibers exhibit no inherent antibacterial activity, and free cinnamic acid displays only weak antibacterial potency with MIC values in the range of 2048–4096 mg/L [2].

Antibacterial materials Schiff base grafting Cellulose modification

Enhanced PHM Inactivation Potency: 4-Aminocinnamic Acid vs. Cinnamic Acid and 4-Nitrocinnamic Acid

In peptidylglycine α‑hydroxylating monooxygenase (PHM) inactivation assays, 4‑aminocinnamic acid exhibited a relative bond dissociation energy of 9 kcal/mol, compared to 0 kcal/mol for cinnamic acid and 13 kcal/mol for 4‑nitrocinnamic acid [1]. This intermediate energy barrier positions 4‑aminocinnamic acid as a more potent inactivator than the parent cinnamic acid while maintaining a distinct electronic profile versus the nitro analog.

Enzyme inhibition PHM inactivator Amidated peptide hormone biosynthesis

MOF Formation Specificity: 4-Aminocinnamic Acid Yields Distinct 3D Framework vs. 3‑Aminocinnamic Acid

Reaction of zinc nitrate with 4‑aminocinnamic acid (4‑ACA) selectively produces the 3D metal‑organic framework [Zn(4‑AC)₂]∙H₂O, whereas reaction with 3‑aminocinnamic acid (3‑ACA) under identical conditions yields a 2D MOF [Zn(3‑AC)₂]∙2H₂O [1]. Both complexes demonstrated very good planktonic cell killing and biofilm inhibition against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, but the dimensional architecture is controlled by the position of the amino substituent.

Metal-organic frameworks Coordination polymers Zinc complexes

Biopolyimide Thermal Stability: 4-Aminocinnamic Acid-Derived Polyimides vs. Commercial ULTEM 1000

Polyimides synthesized from 4‑aminocinnamic acid photodimer (4ACA‑derived aromatic diamine) exhibited T₁₀ (10% weight loss temperature) values exceeding 425 °C with no detectable glass transition temperature (Tg) below 350 °C [1]. In contrast, the commercial soluble polyimide ULTEM 1000 has a softening temperature of 217 °C and undergoes thermal degradation at 171 °C [2].

High-performance polymers Biopolyimides Thermal resistance

Bioproduction Titer: p-Aminocinnamic Acid in P. putida vs. E. coli Host Toxicity Limitation

Biosynthesis of p‑aminocinnamic acid (pACA) in Escherichia coli is limited by inherent host toxicity, producing only trace amounts. By employing stress‑resistant Pseudomonas putida as the production chassis, pACA titers were improved from trace levels to >500 μM directly from glucose, following optimization of enzyme expression using CRISPRa/i transcriptional regulation .

Metabolic engineering Bioproduction Aromatic amines

4-Aminocinnamic Acid: Validated Application Scenarios Based on Comparative Evidence


Durable Antibacterial Cellulose-Based Materials for Medical Textiles and Food Packaging

Procure 4‑aminocinnamic acid for chemical grafting onto dialdehyde cellulose fibers via Schiff base reaction. The resulting C‑DCFs demonstrate >99.6% inhibition against S. aureus and >99.0% against E. coli, with sustained >99% antibacterial efficacy after two months of air exposure—performance unattainable with unsubstituted cinnamic acid or physically adsorbed antimicrobials [1].

Peptidylglycine α-Hydroxylating Monooxygenase (PHM) Inactivation Studies

Select 4‑aminocinnamic acid as a PHM inactivator with a relative bond dissociation energy of 9 kcal/mol—significantly more potent than cinnamic acid (0 kcal/mol) yet less reactive than 4‑nitrocinnamic acid (13 kcal/mol)—providing a defined intermediate potency for investigating α‑amidated peptide hormone biosynthesis [1].

Synthesis of Zinc-Based 3D Metal-Organic Frameworks (MOFs)

Utilize 4‑aminocinnamic acid (rather than 3‑aminocinnamic acid) as a ligand to generate the 3D MOF [Zn(4‑AC)₂]∙H₂O with demonstrated planktonic cell killing and biofilm inhibition against P. aeruginosa, E. coli, and S. aureus. The 3D framework architecture is a direct consequence of the para‑amino substitution pattern [1].

High-Performance Biobased Polyimides for Extreme Temperature Applications

Derive aromatic diamines from the photodimer of 4‑aminocinnamic acid and react with tetracarboxylic dianhydrides to produce biopolyimides exhibiting T₁₀ > 425 °C and no Tg below 350 °C—thermal stability exceeding commercial petroleum‑based soluble polyimides such as ULTEM 1000 by >200 °C [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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